2-(pyrrolidine-1-carbonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine
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Overview
Description
2-(Pyrrolidine-1-carbonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring, a morpholine ring, and a trifluoromethyl-substituted pyrimidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidine-1-carbonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine typically involves multi-step organic synthesis techniques. One common method includes:
Formation of the Pyrrolidine Ring: Starting with a suitable pyrrolidine precursor, the pyrrolidine ring is formed through cyclization reactions.
Introduction of the Carbonyl Group: The carbonyl group is introduced via acylation reactions, often using reagents like acyl chlorides or anhydrides.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often starting from a substituted pyrimidine precursor.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling Reactions: The pyrrolidine and pyrimidine rings are coupled using suitable coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Formation of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, often using morpholine itself as a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDCI, DCC.
Nucleophiles: Morpholine, amines, thiols.
Major Products
Oxidation Products: Oxidized derivatives of the pyrrolidine ring.
Reduction Products: Reduced derivatives of the carbonyl group.
Substitution Products: Substituted morpholine derivatives.
Scientific Research Applications
2-(Pyrrolidine-1-carbonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(pyrrolidine-1-carbonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving these targets, leading to biological responses such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidine-1-carbonyl)-4-[4-(trifluoromethyl)phenyl]morpholine: Similar structure but with a phenyl ring instead of a pyrimidine ring.
2-(Pyrrolidine-1-carbonyl)-4-[4-(trifluoromethyl)thiazol-2-yl]morpholine: Similar structure but with a thiazole ring instead of a pyrimidine ring.
Uniqueness
2-(Pyrrolidine-1-carbonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine is unique due to the presence of the trifluoromethyl-substituted pyrimidine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
pyrrolidin-1-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4O2/c15-14(16,17)11-3-4-18-13(19-11)21-7-8-23-10(9-21)12(22)20-5-1-2-6-20/h3-4,10H,1-2,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLKBOSFHMDIJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)C3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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